molecular formula C13H16N2O B7759633 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide

Cat. No.: B7759633
M. Wt: 216.28 g/mol
InChI Key: PZZCIOGSQRXPIF-XFFZJAGNSA-N
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Description

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

In an industrial setting, the preparation of 3,3-dimethyl-dihydroisoquinolinium salt involves reacting dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C. This reaction yields the desired product as a colorless powder .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound back to its original state.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include methyl bromoacetate for alkylation and various oxidizing agents for the oxidation step. The reactions are typically carried out under mild conditions, such as in acetonitrile at moderate temperatures .

Major Products Formed

The major products formed from these reactions include N-alkylated derivatives and iminium salts, which can be further utilized in various applications .

Scientific Research Applications

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form iminium salts, which can interact with various biological molecules. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2)8-9-5-3-4-6-10(9)11(15-13)7-12(14)16/h3-7,15H,8H2,1-2H3,(H2,14,16)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZCIOGSQRXPIF-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)N)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)N)/N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Reactant of Route 2
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Reactant of Route 3
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Reactant of Route 5
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Reactant of Route 6
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide

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